1-Methyl-1h-pyrazole-4-sulfonic acid
Description
Contextual Overview of Pyrazole (B372694) Derivatives in Academic Research
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical research and development endeavors. globalresearchonline.netnih.gov Derivatives of pyrazole are recognized as "biologically privileged" structures due to their extensive presence in compounds exhibiting a wide spectrum of pharmacological and biological activities. nih.govmdpi.com In medicinal chemistry, the pyrazole nucleus is a key component in numerous established drugs, including the anti-inflammatory celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole, demonstrating its versatility across different therapeutic areas. nih.govroyal-chem.com
The research interest in pyrazole derivatives stems from their broad bioactivities, which include anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and analgesic properties. royal-chem.comnih.gov The unique chemical structure of the pyrazole ring, which allows for various substitution reactions, provides chemists with ample opportunities to design and synthesize novel molecules with enhanced efficacy and selectivity for specific biological targets. nih.gov Beyond pharmaceuticals, pyrazole derivatives are integral to the agrochemical industry, where they are used in the manufacturing of effective pesticides and herbicides. royal-chem.com The continuous exploration of new pyrazole analogues is a dynamic area of research, driven by the quest for more potent and less toxic agents for medicine and other technological applications. globalresearchonline.netmdpi.com
Significance of Sulfonic Acid Moieties in Organic and Medicinal Chemistry
The sulfonic acid group (-SO₃H) is a highly significant functional group in both organic and medicinal chemistry, primarily due to its distinct physicochemical properties. numberanalytics.comteachy.ai Sulfonic acids are classified as strong organic acids, often exhibiting acidity greater than their carboxylic acid counterparts. fiveable.mepatsnap.com This strong acidity renders them effective as catalysts in a variety of organic reactions, such as alkylation and esterification. fiveable.mepatsnap.com
A key characteristic imparted by the sulfonic acid moiety is a substantial increase in aqueous solubility. britannica.com This property is crucial in medicinal chemistry, as enhancing the water solubility of a drug candidate can improve its bioavailability. numberanalytics.com The introduction of a sulfonic acid group into a molecule makes it more polar and hydrophilic. numberanalytics.com This functional group is also instrumental in the synthesis of a wide range of materials. It is a fundamental component in the manufacturing of detergents, water-soluble dyes, and ion-exchange resins used for water purification. teachy.aipatsnap.combritannica.com In pharmaceuticals, the sulfonation of molecules is a strategy used to produce sulfonamide antibiotics and other drugs with improved pharmacological profiles. numberanalytics.comteachy.ai
Rationale for Research on 1-Methyl-1H-pyrazole-4-sulfonic Acid
The scientific rationale for investigating this compound is rooted in the strategic combination of its two primary structural components: the 1-methyl-pyrazole core and the sulfonic acid functional group. The pyrazole ring system is a well-established pharmacophore known for its diverse biological activities. globalresearchonline.netnih.gov The methylation at the N-1 position of the pyrazole ring is a common modification in the design of bioactive molecules, often influencing the compound's metabolic stability and binding interactions.
The attachment of a sulfonic acid group at the C-4 position introduces the potent characteristics of this functional group to the pyrazole scaffold. globalresearchonline.net The primary motivations for this molecular design include:
Modulating Physicochemical Properties: The highly polar sulfonic acid group is expected to significantly increase the aqueous solubility of the pyrazole core, a desirable trait for potential pharmaceutical applications. numberanalytics.combritannica.com
Creating Novel Building Blocks: The compound serves as a versatile intermediate or building block in organic synthesis. frontierspecialtychemicals.com The sulfonic acid group can be converted into other functional groups, such as sulfonyl chlorides or sulfonamides, opening pathways to new classes of pyrazole derivatives. nih.gov For instance, the related 1-Methyl-1H-pyrazole-4-sulfonyl chloride is used as a precursor in chemical synthesis. chemsrc.comsigmaaldrich.com
Exploring New Biological Activities: The combination of the biologically active pyrazole moiety with the strongly acidic and hydrophilic sulfonic acid group could lead to novel pharmacological profiles or enhanced activity in known areas, such as enzyme inhibition or receptor binding.
Applications in Materials Science: Given that sulfonic acids are used in catalysts and ion-exchange resins, this compound could be investigated for its potential use in creating new functional materials, such as specialized resins or catalysts where the pyrazole ring contributes to specific binding or catalytic properties. patsnap.com
In essence, research into this compound is driven by the hypothesis that its unique hybrid structure will yield a compound with valuable properties for medicinal chemistry, organic synthesis, and materials science.
Data Tables
Table 1: Chemical and Physical Properties of Pyrazole-4-Sulfonic Acids This table provides available data for this compound and its parent compound for context.
| Property | Value (this compound) | Value (1H-Pyrazole-4-sulfonic acid) | Reference |
| Molecular Formula | C₄H₆N₂O₃S | C₃H₄N₂O₃S | bldpharm.com, nih.gov |
| Molecular Weight | Data not available in sources | 148.14 g/mol | nih.gov |
| CAS Number | 1798770-47-4 | 438630-65-0 | bldpharm.com, nih.gov |
| Canonical SMILES | Data not available in sources | C1=C(C=NN1)S(=O)(=O)O | nih.gov |
| InChIKey | Data not available in sources | XGCDCDCJNZFVSH-UHFFFAOYSA-N | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C4H6N2O3S |
|---|---|
Molecular Weight |
162.17 g/mol |
IUPAC Name |
1-methylpyrazole-4-sulfonic acid |
InChI |
InChI=1S/C4H6N2O3S/c1-6-3-4(2-5-6)10(7,8)9/h2-3H,1H3,(H,7,8,9) |
InChI Key |
WHYASBKVZHKQTN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Methyl 1h Pyrazole 4 Sulfonic Acid and Its Precursors
Established Synthetic Routes to Pyrazole-4-sulfonic Acid Core
The foundational step in synthesizing the target compound is the creation of the pyrazole (B372694) ring functionalized with a sulfonic acid group at the 4-position. This is typically achieved either by direct sulfonation of a pre-formed pyrazole ring or by building the ring from precursors that already contain or facilitate the introduction of the sulfonyl moiety.
Direct sulfonation is a common electrophilic substitution reaction for introducing a sulfonic acid group onto the pyrazole ring. The C4-position of the pyrazole nucleus is particularly susceptible to electrophilic attack.
The choice of sulfonating agent is critical and influences the reaction's outcome and regioselectivity. rsc.org For instance, treating 1-phenylpyrazole (B75819) with oleum (B3057394) (fuming sulfuric acid) results in sulfonation primarily on the phenyl ring, whereas using chlorosulfonic acid in a solvent like chloroform (B151607) directs the sulfonation to the 4-position of the pyrazole ring. rsc.org The pyrazole ring itself is stable to oxidizing agents, allowing for sulfonation reactions under various conditions. slideshare.net
A well-documented procedure involves the use of chlorosulfonic acid, often in conjunction with thionyl chloride, to produce the corresponding pyrazole-4-sulfonyl chloride. nih.govacs.org In one method, 3,5-dimethyl-1H-pyrazole is added to a solution of chlorosulfonic acid in chloroform at 0°C. nih.gov The reaction temperature is then raised to 60°C, and after several hours, thionyl chloride is added to complete the conversion to 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in high yield. nih.govacs.org The sulfonyl chloride can then be hydrolyzed to the sulfonic acid.
Table 1: Comparison of Sulfonation Reagents and Conditions for Pyrazole Derivatives
| Pyrazole Substrate | Reagent(s) | Solvent | Key Conditions | Product | Yield | Citation |
| Pyrazole | H₂SO₄ | - | Not specified | Pyrazole-4-sulfonic acid | - | slideshare.netslideshare.net |
| 1-Phenylpyrazole | Chlorosulfonic acid | Chloroform | Not specified | 1-Phenyl-1H-pyrazole-4-sulfonic acid | - | rsc.org |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | Chloroform | 60°C, 12h | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | 90% | nih.gov |
Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis. beilstein-journals.org This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgresearchgate.net To obtain a C4-substituted pyrazole, the 1,3-dicarbonyl precursor must contain a suitable group at the C2 position. Alternatively, the unsubstituted pyrazole is formed first and then subjected to sulfonation as described previously.
The versatility of the Knorr synthesis allows for the preparation of a wide range of pyrazole derivatives. beilstein-journals.org The reaction of 1,3-diketones with hydrazine is a general and efficient route to the pyrazole core. organic-chemistry.org Another established variation involves the cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives, which initially yields pyrazolines. nih.gov These intermediates are then oxidized in situ to form the aromatic pyrazole ring. nih.gov
The synthesis of pyrazoles can be achieved through the cyclocondensation of 1,3-dicarbonyl compounds with arylhydrazines. researchgate.net These reactions highlight the fundamental approach of constructing the heterocyclic ring from acyclic precursors, which serves as a primary route to the pyrazole scaffold before functionalization. researchgate.net
N-Methylation Strategies for 1-Position Functionalization
To synthesize 1-methyl-1H-pyrazole-4-sulfonic acid, a methyl group must be introduced at the N1 position of the pyrazole ring. This can be accomplished either by direct methylation of a pyrazole-4-sulfonic acid precursor or by utilizing methylhydrazine during the initial ring formation.
Direct N-methylation is a common strategy. For example, 3,5-dimethyl-1H-pyrazole can be deprotonated with a base like potassium tert-butoxide in tetrahydrofuran (B95107) (THF), followed by the addition of methyl iodide to yield 1,3,5-trimethyl-1H-pyrazole. nih.gov This demonstrates a standard procedure for N-alkylation of the pyrazole ring. nih.gov A similar approach involves the methylation of methyl pyrazole-4-carboxylate using methyl iodide and potassium carbonate in N,N-dimethylformamide (DMF), which provides methyl 1-methyl-1H-pyrazole-4-carboxylate in high yield. chemicalbook.com This ester can then be hydrolyzed and sulfonated, or sulfonated and then hydrolyzed.
An alternative to post-cyclization methylation is to use a substituted hydrazine in the cyclocondensation step. A patented process describes reacting an intermediate, alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate, with a methylhydrazine aqueous solution to directly form the 1-methyl-1H-pyrazole ring. google.com
Table 2: Selected N-Methylation Conditions for Pyrazole Derivatives
| Pyrazole Substrate | Methylating Agent | Base | Solvent | Product | Yield | Citation |
| 3,5-Dimethyl-1H-pyrazole | Methyl iodide | Potassium tert-butoxide | THF | 1,3,5-Trimethyl-1H-pyrazole | 78% | nih.gov |
| Methyl 1H-pyrazole-4-carboxylate | Methyl iodide | Potassium carbonate | DMF | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 90% | chemicalbook.com |
| Alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate | Methylhydrazine | Potassium carbonate | Toluene/Water | Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate | - | google.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters such as solvent, catalyst, temperature, and pressure is critical for maximizing the yield and purity of this compound and its precursors.
The choice of solvent can profoundly influence reaction efficiency, rate, and even the product distribution in pyrazole synthesis. While traditional syntheses often rely on organic solvents like chloroform or dichloromethane (B109758) nih.gov, green chemistry has prompted the exploration of more benign alternatives. thieme-connect.com For instance, in the synthesis of certain pyranopyrazoles, reactions were found to be unsuccessful in nonpolar solvents but gave poor yields in polar-protic solvents like methanol (B129727) or ethanol, with water being the most effective medium. thieme-connect.com The optimization of solvent is highly specific to the reaction mechanism. In a study on thymol (B1683141) para-sulfonation, various non-polar and halogenated solvents were tested to improve yield. researchgate.net
Below is a table illustrating the effect of different solvents on the yield of a model pyrazole synthesis reaction.
| Solvent | Yield (%) | Reference |
| Water | 94 | nih.gov |
| Ethanol | 85 | nih.gov |
| Dichloromethane (DCM) | 78 | nih.gov |
| Toluene | 72 | nih.gov |
| Acetonitrile (B52724) | 65 | nih.gov |
| Solvent-free | 98 | nih.gov |
Table 1: Effect of solvent on the yield of a model reaction involving phenylhydrazine, ethyl acetoacetate, and 4-nitrobenzaldehyde (B150856) at 80 °C. nih.gov
The catalyst is a key component in many synthetic routes for pyrazoles, influencing both reaction rate and selectivity. For sulfonation and related reactions, both traditional and green catalysts are employed. Chlorosulfonic acid is a common reagent for direct sulfonation. nih.gov Brønsted acid catalysts like camphorsulfonic acid have been used for the N-alkylation of pyrazoles. mdpi.com
In line with green chemistry principles, solid acid catalysts are gaining significant interest. nih.gov Silica-supported perchloric acid (SBPASA) has been shown to be a highly efficient and reusable catalyst for pyrazole synthesis, outperforming others like Amberlyst, sulfonated zirconia, and zeolites. nih.gov Polyvinylsulfonic acid (PVSA) has also been identified as a novel, biodegradable, and recyclable Brønsted acid catalyst for pyrazole synthesis. researchgate.net The selection often involves screening various catalysts to find the one that provides the highest yield under the mildest conditions.
The amount of catalyst, or catalyst loading, is also a critical parameter to optimize. For a typical synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), a catalyst loading of 200 mg of SBPASA was found to be optimal for a reaction at the 2 mmol scale. nih.gov
| Catalyst | Yield (%) | Reusability (Cycles) | Reference |
| SBPASA | 94–98 | >5 | nih.gov |
| Amberlyst | 45–60 | Limited | nih.gov |
| Sulfonated Zirconia | 45–60 | Limited | nih.gov |
| Zeolites | 20–35 | Low | nih.gov |
| Polyvinylsulfonic acid (PVSA) | >90 | >4 | researchgate.net |
Table 2: Comparison of different solid acid catalysts for pyrazole synthesis. nih.govresearchgate.net
Temperature is a crucial parameter that governs reaction kinetics. For the sulfonylation of pyrazoles with chlorosulfonic acid, the reaction mixture is typically cooled to 0 °C during initial addition and then heated to around 60 °C for several hours to drive the reaction to completion. nih.gov In other syntheses, such as the N-alkylation of pyrazoles, reactions are often run at room temperature (25–30 °C). nih.gov However, some processes require elevated temperatures; for example, the reaction of a 1H-pyrazole with Selectfluor® to create a fluorinated pyrazole is conducted at 90 °C. mdpi.com An optimization study of a para-sulfonation reaction found that low temperatures (0–5 °C) significantly increased the yield, while temperatures at or above 40 °C prevented the reaction from occurring. researchgate.net
Pressure is less commonly a key parameter in small-scale laboratory synthesis of pyrazoles unless gaseous reagents are involved. One patent describes a process where carbon dioxide gas is introduced to generate carbonic acid in situ, with the pressure maintained around 1 kg/cm ² to control the pH of the reaction mixture. google.com
Transitioning a synthetic route from a small laboratory batch to a larger preparative or industrial scale introduces significant challenges that must be addressed for a safe, efficient, and economical process. google.comresearchgate.net Key parameters that are manageable on a gram scale, such as heat transfer, mixing, and addition rates, become critical on a kilogram scale. researchgate.net
For exothermic reactions, such as the sulfonylation of pyrazoles or the reaction of hydrazine hydrate (B1144303) with pentane-2,4-dione nih.gov, effective heat management is crucial. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature spikes, potentially causing side reactions, product degradation, or unsafe conditions. researchgate.net Therefore, scaling up requires careful engineering controls, such as jacketed reactors with precise temperature control and adjusted rates of reagent addition.
Mixing is another critical factor. Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, resulting in lower yields and the formation of impurities. The choice of reactor and stirrer design is vital for maintaining a homogeneous reaction mixture.
Furthermore, the isolation and purification of the final product may need to be adapted for larger quantities. Precipitation and filtration, common in the lab, must be optimized for handling large volumes of solids and solvents. researchgate.net For some processes, transitioning from a batch synthesis to a continuous flow chemistry setup can mitigate many of the risks associated with scaling up, particularly for hazardous steps like diazotization. researchgate.net A patent for a large-scale pyrazole synthesis highlights the importance of using a two-phase system and a weak base to promote the ring-closure reaction, which can improve yield and purity on a larger scale. google.com
Chemical Reactivity and Transformations of 1 Methyl 1h Pyrazole 4 Sulfonic Acid
Reactions Involving the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) is a strong acid moiety that serves as a versatile handle for chemical derivatization. Its reactions typically proceed through the activation of the sulfur atom, most commonly by conversion to a more reactive sulfonyl chloride intermediate (-SO₂Cl). This intermediate is readily prepared by treating the sulfonic acid with reagents such as thionyl chloride (SOCl₂) or chlorosulfonic acid (ClSO₃H). nih.gov
The conversion of 1-methyl-1H-pyrazole-4-sulfonic acid into sulfonate esters and sulfonamides represents a cornerstone of its chemical utility, enabling its incorporation into a diverse array of larger molecules.
Sulfonates (Sulfonate Esters): These derivatives are formed by reacting the corresponding sulfonyl chloride with alcohols or phenols. Research has shown that pyrazole (B372694) sulfonyl chlorides react with substituted phenols in the presence of a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as acetonitrile (B52724) (CH₃CN). frontiersin.org This reaction yields the desired sulfonate ester, effectively linking the pyrazole core to an aryl group through a sulfonate bridge. frontiersin.orgfrontiersin.org
Sulfonamides: The synthesis of sulfonamides is achieved by the reaction of the pyrazole-4-sulfonyl chloride with primary or secondary amines. nih.gov The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) and facilitated by a non-nucleophilic base, such as diisopropylethylamine (DIPEA), which neutralizes the hydrogen chloride byproduct. nih.gov This method provides high yields of the corresponding N-substituted pyrazole-4-sulfonamides, which are prominent structural motifs in medicinal chemistry. nih.gov
The terms esterification and amidation in the context of sulfonic acids refer to the formation of sulfonate esters and sulfonamides, respectively, as detailed in the section above. The general transformation involves the reaction of an activated sulfonic acid derivative, typically 1-methyl-1H-pyrazole-4-sulfonyl chloride, with an alcohol or amine. nih.govfrontiersin.org
The following table summarizes representative amidation reactions starting from a pyrazole-4-sulfonyl chloride intermediate.
| Amine Reactant | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Phenylethylamine | DIPEA | DCM | 55 | nih.gov |
| Various ethyl amines | Hunig's base | Not specified | Good yields | nih.gov |
While the sulfonic acid group is generally stable, it can be cleaved from the pyrazole ring under specific and often harsh reaction conditions. This process, known as desulfonation, can occur through several mechanisms.
Research on related pyrazole-4-sulfonyl chlorides has demonstrated that treatment with chlorine in an aqueous acetic acid medium can lead to the elimination of the sulfonyl group as a sulfate (B86663) ion. rsc.org This cleavage is often a prelude to further reactions, such as the cleavage of the pyrazole ring itself. rsc.org
Furthermore, studies on the general stability of sulfonate esters, which are derivatives of sulfonic acid, provide insight into the lability of the carbon-sulfur bond. For instance, highly resistant sulfonate esters can be cleaved by treatment with strong Lewis acids like boron tribromide (BBr₃) or boron trichloride (B1173362) (BCl₃) at low temperatures. nih.gov Refluxing in strong mineral acids, such as 48% hydrobromic acid (HBr), has also been shown to effectively cleave various sulfonate esters, presumably through acid-catalyzed solvolysis. nih.gov These findings suggest that the sulfonic acid group on the 1-methyl-1H-pyrazole ring can be removed under potent acidic conditions.
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the directing effects of the two nitrogen atoms and any existing substituents. For unsubstituted pyrazole, electrophilic attack occurs predominantly at the C-4 position. scribd.comresearchgate.net The presence of the electron-withdrawing sulfonic acid group at the C-4 position on this compound would be expected to deactivate the ring towards further electrophilic attack.
The halogenation of the pyrazole scaffold is a well-established transformation that primarily targets the C-4 position. researchgate.net In cases where the C-4 position is already substituted, the reaction may be hindered or proceed via an alternative mechanism like ipso-substitution.
Modern synthetic methods utilize N-halosuccinimides (N-chlorosuccinimide, NCS; N-bromosuccinimide, NBS; N-iodosuccinimide, NIS) as efficient and safe halogenating agents. beilstein-archives.org Studies on 3-aryl-1H-pyrazol-5-amines have shown that direct C-H halogenation at the C-4 position proceeds in moderate to excellent yields at room temperature, with dimethyl sulfoxide (B87167) (DMSO) often playing a dual role as both solvent and catalyst. beilstein-archives.org
The following table illustrates the halogenation of a generic pyrazole core at the C-4 position.
| Halogenating Agent | Solvent | Product | Reference |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | CCl₄ or Water | 4-Bromopyrazole | researchgate.net |
| N-Chlorosuccinimide (NCS) | CCl₄ or Water | 4-Chloropyrazole | researchgate.net |
| N-Iodosuccinimide (NIS) | DMSO | 4-Iodopyrazole derivative | beilstein-archives.org |
Nitration and acylation are classic electrophilic aromatic substitution reactions that demonstrate the reactivity of the pyrazole ring.
Nitration: The nitration of pyrazoles introduces a nitro group (-NO₂), typically at the C-4 position. Various nitrating systems have been developed to achieve this transformation. For 1-methylpyrazole (B151067), reaction with a mixture of concentrated nitric acid and trifluoroacetic anhydride (B1165640) can produce 1-methyl-4-nitropyrazole. nih.gov Another green and efficient method involves the use of silicon oxide-bismuth nitrate (B79036) in tetrahydrofuran (B95107) (THF). nih.gov The successful nitration at C-4 underscores the position's susceptibility to electrophilic attack. Applying these conditions to this compound would be challenging, as the strong deactivating nature of the sulfonic acid group combined with the harsh acidic conditions could lead to a complex mixture of products or desulfonation.
Acylation: Acylation of the pyrazole ring, such as through the Vilsmeier-Haack reaction, also occurs at the C-4 position. scribd.com This reaction utilizes a Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. scribd.com Friedel-Crafts acylation, another key acylation method, is generally difficult to perform on pyridine (B92270) and other nitrogen-containing heterocycles because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring system. wikipedia.org This deactivation would be further compounded by the presence of the sulfonic acid group in the target molecule.
Nucleophilic Substitution Reactions
The most significant nucleophilic substitution reactions involving this compound occur at the sulfur atom of the related 1-methyl-1H-pyrazole-4-sulfonyl chloride. The sulfonyl chloride is a crucial intermediate, readily synthesized from the pyrazole by treatment with agents like chlorosulfonic acid. nih.govslideshare.net This sulfonyl chloride is highly susceptible to nucleophilic attack, providing a versatile route to a variety of sulfonamide derivatives.
The reaction with primary or secondary amines, in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent like dichloromethane (DCM), yields the corresponding N-substituted pyrazole-4-sulfonamides. nih.govacs.org This reaction is a cornerstone in the synthesis of pyrazole-based sulfonamides, which are a prominent class of compounds in medicinal chemistry. nih.gov
A general scheme for this transformation is the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with an amine (R-NH2), leading to the formation of N-alkyl/aryl-1-methyl-1H-pyrazole-4-sulfonamide. Research has demonstrated the synthesis of various pyrazole-4-sulfonamide derivatives by reacting pyrazole-4-sulfonyl chlorides with different amines, achieving moderate to good yields. nih.govscielo.org.mx
Table 1: Synthesis of Pyrazole-4-sulfonamide Derivatives This table is illustrative of the general reaction and conditions, based on analogous pyrazole sulfonamide syntheses.
| Starting Material | Nucleophile (Amine) | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine | DIPEA | Dichloromethane | N-(2-phenylethyl)pyrazole-4-sulfonamide | ~55% | nih.govacs.org |
| Pyrazole-4-sulfonyl chloride | Various 2-phenylethylamine derivatives | DIPEA | Dichloromethane | Corresponding N-substituted pyrazole-4-sulfonamides | 47-65% | nih.gov |
| Hispolon/Dihydrohispolon | 4-Sulfonamidephenyl hydrazine (B178648) hydrochloride | Pyridine | Ethanol | Hispolon/dihydrohispolon pyrazole sulfonamides | Good | scielo.org.mx |
Redox Chemistry of this compound
The redox behavior of this compound is characterized by the general stability of the pyrazole ring and the sulfonic acid group to typical redox conditions.
The pyrazole ring is notably resistant to oxidation due to its aromatic character. slideshare.netpharmaguideline.com Under oxidative conditions, such as treatment with potassium permanganate (B83412) (KMnO₄), the pyrazole nucleus tends to remain intact. slideshare.netyoutube.com Instead, if alkyl side-chains are present on the carbon atoms of the ring, they are preferentially oxidized to carboxylic acids. slideshare.netyoutube.com For this compound, which lacks such oxidizable side chains, the ring is expected to show high stability against common oxidizing agents. Harsh oxidation conditions may lead to ring degradation rather than selective transformation. Electrochemical oxidation methods have also been explored for the functionalization of pyrazole-type compounds, suggesting alternative pathways for oxidation that could lead to C-H functionalization under specific conditions. mdpi.com
Similar to its stability towards oxidation, the pyrazole ring is also resistant to many reducing agents. Unsubstituted pyrazole is stable under conditions like sodium in ethanol. slideshare.net However, catalytic hydrogenation using a metal catalyst can reduce the double bonds in the ring, first yielding a pyrazoline and subsequently a fully saturated pyrazolidine. slideshare.net It is plausible that under such catalytic hydrogenation conditions, the pyrazole ring of this compound could be reduced.
The reduction of the sulfonic acid group itself is a challenging transformation and typically requires strong reducing agents. Specific protocols for the reduction of a pyrazole-4-sulfonic acid to the corresponding thiol or other reduced sulfur species are not widely reported and would likely require specialized reagents.
Derivatization at the N-1 Position
The N-1 position of the pyrazole ring in the title compound is occupied by a methyl group. Further derivatization at this position would necessitate the removal of this group, followed by the introduction of a new substituent. While N-alkylation of N-H pyrazoles is a common reaction, pharmaguideline.com demethylation of an N-methylated heterocycle presents a greater challenge.
A potential pathway for this transformation involves a two-step process. google.com First, the N-methylated pyrazole can be oxidized to its corresponding N-methyl, N-oxide derivative. Subsequent treatment of this N-oxide with a transition metal in a zero oxidation state, or with reagents like ferrocene, can effect N-demethylation to yield the N-H pyrazole. google.com This N-H pyrazole-4-sulfonic acid could then be re-alkylated or arylated using various electrophiles to introduce diverse functional groups at the N-1 position, significantly expanding the structural variety of derivatives obtainable.
Table 2: Potential N-1 Demethylation and Re-alkylation Pathway This table outlines a plausible synthetic sequence for N-1 derivatization.
| Step | Reaction | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | N-Oxidation | Oxidizing Agent (e.g., m-CPBA) | This compound N-oxide | google.com |
| 2 | N-Demethylation | Transition metal (e.g., Fe(0)), Ferrocene | 1H-Pyrazole-4-sulfonic acid | google.com |
| 3 | N-Alkylation/Arylation | Alkyl/Aryl Halide, Base | N-R-1H-pyrazole-4-sulfonic acid | pharmaguideline.com |
Metal Complexation and Coordination Chemistry
Pyrazole and its derivatives are excellent ligands in coordination chemistry, typically coordinating to metal ions through the pyridine-like sp²-hybridized nitrogen atom (N-2). encyclopedia.pubfudutsinma.edu.ng The sulfonic acid group in this compound introduces an additional potential coordination site through its oxygen atoms. This allows the molecule to act as a versatile ligand, potentially exhibiting various coordination modes.
Monodentate Coordination: The ligand can coordinate to a metal center solely through the N-2 atom of the pyrazole ring.
Bidentate Chelation: It can form a chelate ring by coordinating through both the N-2 atom and one of the oxygen atoms of the sulfonate group.
Bridging Coordination: The ligand can bridge two or more metal centers. A common mode is the exo-bidentate bridging fashion, where the two nitrogen atoms of the deprotonated pyrazolate anion bridge two metal centers. encyclopedia.pub Furthermore, the sulfonate group can also act as a bridge between metal ions.
The presence of both nitrogen and oxygen donor atoms allows for the formation of stable complexes with a wide range of transition metals, such as copper, zinc, cobalt, and nickel. fudutsinma.edu.ngnih.gov The resulting metal-organic frameworks or discrete coordination complexes can exhibit interesting structural topologies and properties. For instance, studies on cobalt(II) sulfonamide complexes have shown coordination through both the sulfonamide nitrogen and a sulfonyl oxygen atom. fudutsinma.edu.ng Similarly, coinage metal pyrazolate salts are known to form oligomeric structures, such as trimers and tetramers, which can be further functionalized to create larger, multi-metallic assemblies. nih.gov
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei, offering precise insights into the connectivity and spatial arrangement of atoms within a molecule. For 1-Methyl-1H-pyrazole-4-sulfonic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.
¹H NMR Spectral Analysis for Proton Environment
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The pyrazole (B372694) ring contains two aromatic protons, H3 and H5, which are expected to appear as singlets in the downfield region of the spectrum, typically between δ 7.5 and 8.5 ppm. The exact chemical shifts of these protons are influenced by the electronic effects of the N-methyl and sulfonic acid groups. The methyl group attached to the nitrogen atom (N-CH₃) will produce a sharp singlet, likely in the range of δ 3.8 to 4.2 ppm. The acidic proton of the sulfonic acid group (-SO₃H) is expected to be a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but would typically be found further downfield.
For a closely related compound, sodium 1-methyl-1H-pyrazole-4-sulfinate, the methyl group at N1 appears as a singlet at approximately δ 3.8 ppm. This provides a reasonable estimate for the chemical shift of the methyl protons in this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H3 | 7.5 - 8.5 | Singlet |
| H5 | 7.5 - 8.5 | Singlet |
| N-CH₃ | 3.8 - 4.2 | Singlet |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the three carbon atoms of the pyrazole ring and the one carbon of the N-methyl group. The C4 carbon, directly attached to the electron-withdrawing sulfonic acid group, is expected to be the most deshielded of the ring carbons. The C3 and C5 carbons will also have distinct chemical shifts, influenced by the adjacent nitrogen atoms and the methyl group. The N-methyl carbon will appear in the upfield region of the spectrum. Based on data for similar pyrazole structures, the pyrazole ring carbons are anticipated to resonate in the range of δ 110 to 150 ppm, while the methyl carbon would be found at approximately δ 35-45 ppm. researchgate.net
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C3 | 130 - 145 |
| C4 | 115 - 130 |
| C5 | 135 - 150 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. In the case of this compound, no direct through-bond couplings are expected between the isolated pyrazole ring protons (H3 and H5) and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would unequivocally link the H3 and H5 signals in the ¹H spectrum to their corresponding C3 and C5 signals in the ¹³C spectrum, and the N-CH₃ proton signal to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity. This can be used to confirm the spatial relationship between the N-methyl group and the adjacent H5 proton on the pyrazole ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule and can offer insights into intermolecular interactions such as hydrogen bonding.
Vibrational Assignments of Functional Groups
The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the various vibrational modes of its functional groups. The sulfonic acid group will give rise to several characteristic bands, including strong and broad O-H stretching vibrations, typically in the region of 3200-2500 cm⁻¹, and strong S=O stretching vibrations, which are expected to appear as two distinct bands in the ranges of 1250-1160 cm⁻¹ (asymmetric) and 1070-1010 cm⁻¹ (symmetric). The C-S stretching vibration is expected in the 800-600 cm⁻¹ region.
The pyrazole ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹, as well as C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. The N-CH₃ group will show characteristic C-H stretching and bending vibrations. For related pyrazole compounds, C-N stretching vibrations of the pyrazole ring have been observed around 1290 cm⁻¹. researchgate.net
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -SO₃H | O-H Stretch | 3200 - 2500 (broad) |
| -SO₃H | S=O Asymmetric Stretch | 1250 - 1160 |
| -SO₃H | S=O Symmetric Stretch | 1070 - 1010 |
| Pyrazole | C-H Stretch | > 3000 |
| Pyrazole | C=N, C=C Stretch | 1600 - 1400 |
Hydrogen Bonding Network Analysis
The presence of the sulfonic acid group makes this compound a strong hydrogen bond donor. In the solid state, it is expected to form an extensive network of intermolecular hydrogen bonds involving the sulfonic acid protons and the oxygen atoms of neighboring molecules. This hydrogen bonding will significantly influence the position and shape of the O-H stretching band in the IR spectrum, typically causing it to broaden and shift to lower wavenumbers. The pyridine-type nitrogen atom (N2) of the pyrazole ring can also act as a hydrogen bond acceptor. Analysis of the N-H stretching region in the IR spectra of related 1H-pyrazoles has been used to understand their supramolecular structures formed through hydrogen bonding. acints.com In solution, the extent and nature of hydrogen bonding will be dependent on the solvent used. Spectroscopic studies in different solvents can provide insights into the solute-solvent interactions and the disruption or formation of hydrogen-bonded aggregates.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS) is critical for the unequivocal confirmation of the molecular formula of this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the elemental composition of an ion.
For this compound, the expected exact mass can be calculated based on its molecular formula, C₄H₆N₂O₃S. By comparing the experimentally measured exact mass of the molecular ion ([M+H]⁺ or [M-H]⁻) with the theoretical value, the molecular formula can be confirmed, distinguishing it from other potential isobaric compounds. For instance, the use of HRMS has been pivotal in confirming the elemental composition of newly synthesized pyrazole derivatives. nih.gov
Table 1: Theoretical Exact Mass for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (Da) |
| C₄H₆N₂O₃S | [M+H]⁺ | 163.0172 |
| [M-H]⁻ | 161.0026 | |
| [M+Na]⁺ | 185.0001 |
This interactive table presents the calculated exact masses for different ionic species of the target compound.
Tandem Mass Spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation of a pre-selected precursor ion. In an MS/MS experiment, the molecular ion (or a prominent fragment ion) of this compound is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.
The fragmentation of pyrazole derivatives is highly dependent on the nature and position of its substituents. tandfonline.comresearchgate.net For this compound, the fragmentation is expected to proceed through several key pathways:
Loss of the Sulfonic Acid Group: A primary and highly characteristic fragmentation would involve the cleavage of the C-S bond, leading to the loss of the sulfonic acid group (SO₃H, 81 Da) or its components. This would result in a prominent ion corresponding to the 1-methylpyrazole (B151067) cation.
Ring Fragmentation: Pyrazole rings are known to fragment via the expulsion of stable neutral molecules like hydrogen cyanide (HCN). researchgate.net Following the initial loss of the sulfonic acid group, the resulting 1-methylpyrazole fragment could undergo further cleavage.
Methyl Group Fragmentation: Loss of a hydrogen radical from the N-methyl group is a common fragmentation pathway observed in N-methylated pyrazoles. researchgate.net
Table 2: Predicted Key MS/MS Fragmentation Patterns for this compound ([M+H]⁺, m/z 163.02)
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Nominal) |
| 163.02 | [C₄H₆N₂]⁺ | SO₃ | 82 |
| 163.02 | [C₄H₅N₂O₂S]⁺ | H₂O | 145 |
| 82.05 | [C₃H₃N]⁺ | HCN | 55 |
| 82.05 | [C₄H₅N₂-H]⁺ | H | 81 |
This interactive table outlines the predicted fragmentation pathways for the protonated molecule.
X-ray Crystallography for Solid-State Structure Determination
While no publicly available crystal structure for this compound itself exists, analysis of closely related pyrazole sulfonates and other substituted pyrazoles provides a robust framework for predicting its solid-state characteristics. nih.govmdpi.com X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding detailed information on bond lengths, bond angles, and intermolecular interactions.
The geometry of the pyrazole ring is well-established. It is an aromatic, planar five-membered ring. The introduction of a methyl group at the N1 position and a sulfonic acid group at the C4 position will influence the electronic distribution and, to a lesser extent, the geometry of the ring.
Based on crystallographic data from various substituted pyrazoles, the following bond lengths and angles can be anticipated. nih.govmdpi.comnih.gov
Table 3: Expected Bond Lengths and Angles for this compound
| Parameter | Bond/Angle | Expected Value |
| Bond Length | N1-N2 | ~1.36 Å |
| N1-C5 | ~1.35 Å | |
| C3-C4 | ~1.38 Å | |
| C4-C5 | ~1.39 Å | |
| C4-S | ~1.77 Å | |
| S-O | ~1.44 Å | |
| Bond Angle | C5-N1-N2 | ~112° |
| N1-N2-C3 | ~105° | |
| N2-C3-C4 | ~111° | |
| C3-C4-C5 | ~106° | |
| O-S-O | ~118° |
This interactive table presents predicted intramolecular geometric parameters based on data from analogous structures.
The crystal structure of this compound is expected to be dominated by strong hydrogen bonding interactions involving the sulfonic acid group. The acidic proton of the -SO₃H group will act as a strong hydrogen bond donor, while the oxygen atoms of the sulfonate and the N2 atom of the pyrazole ring will serve as hydrogen bond acceptors.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-Methyl-1H-pyrazole-4-sulfonic acid. These calculations provide insights into the molecule's geometry, orbital energies, and charge distribution.
The initial step in computational analysis involves determining the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this process would likely be performed using a DFT method, such as B3LYP, with a suitable basis set like 6-31G(d,p). The optimization would yield the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy conformation.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: These are hypothetical values based on typical bond lengths and angles for similar structures and should be confirmed by specific calculations.)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-C5 | 1.34 |
| N1-N2 | 1.33 |
| N2-C3 | 1.35 |
| C3-C4 | 1.40 |
| C4-C5 | 1.38 |
| N1-C(methyl) | 1.47 |
| C4-S | 1.78 |
| S-O(hydroxyl) | 1.57 |
| S=O(oxo) | 1.45 |
| Bond Angles (degrees) | |
| C5-N1-N2 | 111.0 |
| N1-N2-C3 | 105.0 |
| N2-C3-C4 | 112.0 |
| C3-C4-C5 | 104.0 |
| C4-C5-N1 | 108.0 |
| C3-C4-S | 128.0 |
| O-S-O | 113.0 |
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring, while the LUMO is likely to be distributed over the electron-withdrawing sulfonic acid group. The methyl group, being an electron-donating group, would slightly raise the energy of the HOMO. The sulfonic acid group, a strong electron-withdrawing group, would significantly lower the energy of the LUMO. This would result in a relatively moderate HOMO-LUMO gap, suggesting a molecule with balanced reactivity.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: These are estimated values based on trends observed in related pyrazole derivatives and require specific DFT calculations for accuracy.)
| Orbital | Predicted Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap (ΔE) | 5.7 |
An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), while blue regions signify electron-deficient areas (positive potential).
The ESP map of this compound is predicted to show a significant negative potential (red) around the oxygen atoms of the sulfonic acid group, highlighting their nucleophilic character. The hydrogen atom of the sulfonic acid group and the protons on the pyrazole ring would exhibit a positive potential (blue), indicating their electrophilic nature. The nitrogen atoms of the pyrazole ring would also show regions of negative potential, though less intense than the sulfonic acid oxygens. This information is valuable for predicting sites of electrophilic and nucleophilic attack.
Reaction Mechanism Predictions and Transition State Analysis
Computational methods can be used to model potential reaction pathways and identify the transition states involved. For this compound, reactions of interest could include electrophilic substitution on the pyrazole ring or reactions involving the sulfonic acid group.
For instance, the sulfonation of 1-methyl-1H-pyrazole to form this compound could be modeled. This would involve calculating the energies of the reactants, intermediates, transition states, and products. The transition state would be a high-energy structure representing the energy barrier that must be overcome for the reaction to proceed. Analysis of the transition state geometry would reveal the key bond-forming and bond-breaking events. Such studies often show that the reaction proceeds via a Wheland intermediate, a common feature in electrophilic aromatic substitution reactions.
Spectroscopic Property Simulations (NMR, IR, UV-Vis)
Computational chemistry allows for the simulation of various spectroscopic techniques, which can aid in the interpretation of experimental data or provide predictive spectra.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For ¹H NMR, distinct signals would be expected for the methyl protons, the two protons on the pyrazole ring, and the acidic proton of the sulfonic acid group. The chemical shifts would be influenced by the electronic environment of each proton. Similarly, ¹³C NMR chemical shifts can be calculated, providing information about the carbon skeleton.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values relative to TMS and would vary with the solvent used.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3-H | 7.8 | |
| C5-H | 8.1 | |
| N-CH₃ | 3.9 | 38.0 |
| SO₃-H | 11.5 (broad) | |
| C3 | 135.0 | |
| C4 | 118.0 | |
| C5 | 140.0 |
IR Spectroscopy: Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of the molecule. Key predicted vibrational modes for this compound would include the O-H stretch of the sulfonic acid (typically a broad band), the S=O stretches (strong absorptions), C-H stretches of the methyl group and pyrazole ring, and various ring vibrations.
Table 4: Predicted Key IR Vibrational Frequencies (cm⁻¹) for this compound (Note: These are estimated values and are typically scaled to match experimental data.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch (sulfonic acid) | 3400-2500 (broad) |
| C-H Stretch (aromatic) | 3150-3100 |
| C-H Stretch (methyl) | 2980-2850 |
| S=O Asymmetric Stretch | ~1350 |
| S=O Symmetric Stretch | ~1170 |
| C=N Stretch | ~1550 |
| C-S Stretch | ~700 |
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. Pyrazole derivatives typically exhibit π-π* transitions in the UV region. The presence of the sulfonic acid group may cause a slight shift in the absorption maxima compared to the parent 1-methyl-1H-pyrazole.
Molecular Dynamics Simulations for Solution-State Behavior
Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent, such as water, over time. These simulations provide insights into its solvation, conformational dynamics, and intermolecular interactions.
An MD simulation would typically place one or more molecules of this compound in a box of solvent molecules and calculate the forces between all atoms to simulate their movement. This would reveal how water molecules arrange themselves around the solute, forming a hydration shell. The polar sulfonic acid group would be expected to form strong hydrogen bonds with water molecules, enhancing its solubility. The pyrazole ring, with its nitrogen atoms, would also participate in hydrogen bonding. These simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on mechanism, not efficacy)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational methodology used to correlate the structural or physicochemical properties of a series of compounds with their biological activities or chemical properties in a quantitative manner. nih.gov The primary goal of a mechanistic QSAR study is not merely to predict the activity of new molecules but to understand the underlying molecular features that govern their behavior. tandfonline.comyoutube.com Such models establish a mathematical relationship between a molecule's properties—represented by numerical values called descriptors—and its observed activity. youtube.com For the compound this compound, while specific, dedicated QSAR publications are not widely available, the mechanistic principles can be understood by analyzing studies on the broader class of pyrazole derivatives. nih.govnih.govresearchgate.netnih.gov
A mechanistic QSAR analysis for a series of compounds including this compound would involve calculating various descriptors that quantify its electronic, steric, and hydrophobic characteristics. These descriptors are then used to build a regression model. The resulting equation provides insight into which properties are most influential. nih.govyoutube.com
Key Molecular Descriptors and Mechanistic Interpretation
The structural features of this compound—the N-methyl group, the pyrazole ring, and the C4-sulfonic acid group—would be represented by distinct descriptors in a QSAR model.
Electronic Descriptors: These quantify the electronic aspects of the molecule. For the pyrazole ring, descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic partial charges, are crucial. nih.govwalisongo.ac.id The sulfonic acid group is a strong electron-withdrawing group, which would significantly lower the HOMO and LUMO energies and affect the charge distribution across the pyrazole ring. A QSAR model might reveal that a specific partial charge on the nitrogen atoms or a lower LUMO energy is critical for the interaction mechanism, suggesting that electron-accepting capabilities are important. nih.gov
Steric and Topological Descriptors: These descriptors relate to the size and shape of the molecule. The sulfonic acid group is bulky, and its size can be quantified by descriptors like molar refractivity (MR) or specific van der Waals volume calculations. researchgate.net A QSAR study could show a positive or negative correlation with a steric descriptor, indicating whether a bulky group at this position is favorable or unfavorable for the mechanism of action. Topological descriptors, which describe the connectivity and shape of the molecule, have also been found to be imperative in governing the activity of pyrazole derivatives. researchgate.net
Hydrophobicity Descriptors: The partition coefficient (log P) is a common descriptor for hydrophobicity. The sulfonic acid group is highly polar and hydrophilic, which would give this compound a low log P value. In contrast, the N-methyl group adds a small amount of lipophilicity. A QSAR model's coefficient for log P would explain the role of hydrophobicity in the molecule's transport or its interaction with a binding site. nih.gov For instance, some QSAR analyses on heterocyclic compounds have identified descriptors related to lipophilic atoms as having a positive influence on interaction mechanisms. tandfonline.com
Illustrative QSAR Data Table
To understand how these descriptors are used, consider the following hypothetical data table for a series of pyrazole analogs. This table illustrates the type of data that would be generated in a QSAR study to build a predictive and mechanistically informative model.
| Compound Name | Molecular Descriptor 1 (e.g., LUMO Energy) | Molecular Descriptor 2 (e.g., Molar Refractivity at C4) | Molecular Descriptor 3 (e.g., log P) |
| Pyrazole-4-sulfonic acid | -1.2 eV | 14.5 cm³/mol | -2.5 |
| This compound | -1.1 eV | 14.5 cm³/mol | -2.1 |
| 1-Ethyl-1h-pyrazole-4-sulfonic acid | -1.0 eV | 14.5 cm³/mol | -1.7 |
| 1-Methyl-1h-pyrazole-4-carboxylic acid | -0.9 eV | 9.8 cm³/mol | -1.5 |
This table is for illustrative purposes only to demonstrate the QSAR methodology.
From a table like this, a QSAR equation could be derived, such as:
Activity = c₀ + (c₁ * LUMO Energy) + (c₂ * Molar Refractivity) + (c₃ * log P)
The signs and magnitudes of the coefficients (c₁, c₂, c₃) would provide the mechanistic insights. For example, a large negative value for c₁ would imply that a lower LUMO energy (stronger electron-accepting character) is a key driver of the mechanism. nih.gov Similarly, the coefficient for a steric descriptor could reveal the spatial constraints of a binding pocket. researchgate.net Through such models, the specific contributions of the methyl and sulfonic acid groups of this compound to a given interaction can be quantitatively understood. nih.gov
Derivatives and Analogs of 1 Methyl 1h Pyrazole 4 Sulfonic Acid
Synthesis of Substituted Pyrazole-4-sulfonic Acid Derivatives
The synthesis of substituted pyrazole-4-sulfonic acid derivatives often begins with the construction of the pyrazole (B372694) ring, followed by the introduction of the sulfonic acid moiety or its precursor. A common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. orientjchem.orgyoutube.com For instance, 3,5-dimethyl-1H-pyrazole can be synthesized from pentane-2,4-dione and hydrazine hydrate (B1144303). nih.govacs.org
The sulfonation of the pyrazole ring is a critical step. Direct sulfonation can be achieved using oleum (B3057394) (fuming sulfuric acid). youtube.comslideshare.net Alternatively, chlorosulfonic acid is frequently used to introduce a sulfonyl chloride group (-SO₂Cl) onto the pyrazole ring, typically at the 4-position. nih.govacs.org This intermediate is highly reactive and serves as a key building block for a wide range of sulfonamide derivatives. To prevent the degradation of the sulfonyl chloride back to sulfonic acid, a mixture of chlorosulfonic acid and thionyl chloride is sometimes employed. acs.org
The pyrazole-4-sulfonyl chloride can then be reacted with various amines or other nucleophiles to create a library of substituted derivatives. For example, reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with different phenylethylamine derivatives yields a series of pyrazole-4-sulfonamides. nih.govacs.org Multi-component reactions have also been developed as an efficient strategy for synthesizing complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, in a single step from simple starting materials. nih.gov
Table 1: Synthesis of Substituted Pyrazole Derivatives This interactive table summarizes various synthetic methods for creating substituted pyrazole derivatives.
| Starting Material(s) | Reagent(s) | Product Type | Yield (%) | Reference(s) |
|---|---|---|---|---|
| 3,5-dimethyl-1H-pyrazole | Chlorosulfonic acid, Thionyl chloride | 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 90% | nih.govacs.org |
| 3,5-dimethyl-1H-pyrazole | Potassium tert-butoxide, Methyl iodide | 1,3,5-trimethyl-1H-pyrazole | 78% | nih.govacs.org |
| Pyrazole-4-sulfonyl chloride | 2-Phenylethylamine, DIPEA | Pyrazole-4-sulfonamide derivative | 55% | nih.gov |
| Hydrazine/hydrazide, 1,3-dicarbonyl | Succinimide-N-sulfonic acid (SuSA) | Substituted pyrazoles | High | orientjchem.orgresearchgate.net |
| Hispolons, 4-Sulfonamide phenylhydrazine | Pyridine (B92270), Ethanol | Hispolon pyrazole sulfonamides | 85-95% | scielo.org.mx |
Structure-Activity Relationship (SAR) Studies of Analogs
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological or chemical activity. For analogs of 1-methyl-1H-pyrazole-4-sulfonic acid, SAR studies have provided significant insights.
Research on pyrazole-based inhibitors of metalloproteases meprin α and β revealed that substituents on the pyrazole core are critical for activity. nih.gov For instance, introducing acidic groups like carboxyphenyl moieties at the 3- or 5-position of the pyrazole ring generally increased the inhibitory activity against meprin β. nih.gov However, this modification did not substantially improve selectivity over meprin α. The study highlighted the preference of meprin β for acidic residues in inhibitor binding. nih.gov
In the context of antifungal agents, SAR studies on 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides (a related pyrazole structure) showed that the nature and position of substituents on an attached phenyl ring significantly impact efficacy. mdpi.com A 3D-QSAR model indicated that both steric and electrostatic fields play a role, with bulky, electron-withdrawing groups at certain positions enhancing antifungal activity. mdpi.com Similarly, SAR analysis of pyrazole-thiazolidinone hybrids has identified key structural features for antimicrobial action, such as the presence of specific halogen atoms on aryl substituents. nih.gov
Table 2: Structure-Activity Relationship (SAR) Highlights for Pyrazole Analogs This interactive table outlines key findings from SAR studies on various pyrazole derivatives.
| Pyrazole Scaffold | Structural Modification | Impact on Activity | Target/Application | Reference(s) |
|---|---|---|---|---|
| 3,5-Diphenylpyrazole | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β | Meprin β inhibition | nih.gov |
| Pyrazoline-thiazolidinone | Attachment of Br or Cl to isatin (B1672199) scaffold | Increased anticancer activity | Anticancer | nih.gov |
| Pyrazole hybrid aurones | Replacement of a hydroxyl with a carbamoyl (B1232498) group | Enhanced cytotoxicity | Gastric cancer cells | researchgate.net |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) substitution | Higher antifungal activity than boscalid (B143098) | Antifungal | mdpi.com |
| Pyrazole-thiazolidinones | Introduction of Cl, NO₂, or OH on a phenyl ring | 2-4 fold potentiation of antimicrobial activity | Antimicrobial | nih.gov |
Bioisosteric Replacements of the Sulfonic Acid Group
The sulfonic acid group is a strong acid and is highly polar. In drug design and materials science, it is often desirable to replace this group with a bioisostere—a different functional group with similar physical or chemical properties that can maintain or improve the molecule's function while modifying other characteristics like absorption or membrane permeability. tandfonline.comzu.ac.ae
Common bioisosteres for carboxylic acids, which share acidic properties with sulfonic acids, are frequently considered. nih.govopenaccessjournals.com These include:
Tetrazoles: The 5-substituted 1H-tetrazole is a well-known bioisostere of a carboxylic acid. openaccessjournals.com It is a planar, aromatic heterocycle that can act as a proton donor. Its introduction has been successful in many therapeutic agents. tandfonline.comzu.ac.aeopenaccessjournals.com
Sulfonamides: The sulfonamide group (-SO₂NHR) can also serve as a bioisostere. tandfonline.comzu.ac.ae While not isoelectronic, it can mimic the acidic proton and hydrogen bonding capabilities of a sulfonic or carboxylic acid. Replacing a carboxyl group with a sulfonamide was shown to increase the efficacy of angiotensin II receptor antagonists. tandfonline.comzu.ac.ae
Hydroxamic Acids: With pKa values in the range of 8-9, hydroxamic acids (-CONHOH) are moderately acidic and are known for their metal-chelating properties. They have been successfully employed as carboxylic acid bioisosteres in various drug candidates. nih.gov
Other Acidic Moieties: Phosphonic acids and phosphinic acids are more polar than carboxylic acids and have been used as replacements in analogs of neurotransmitters. nih.gov
The choice of a bioisostere depends on the specific goals of the molecular modification, such as altering acidity (pKa), lipophilicity (logP), or metabolic stability. tandfonline.comnih.gov
Table 3: Common Bioisosteric Replacements for Acidic Groups This interactive table compares properties of common bioisosteres for sulfonic/carboxylic acids.
| Bioisostere | Typical pKa | Key Features | Reference(s) |
|---|---|---|---|
| Sulfonic Acid | < 0 | Strong acid, highly polar | nih.gov |
| Carboxylic Acid | ~3-5 | Moderately strong acid, planar | tandfonline.comnih.gov |
| Tetrazole | ~4-5 | Acidic, planar, aromatic | tandfonline.comopenaccessjournals.com |
| Sulfonamide | ~6-10 | Acidic proton, H-bond donor/acceptor | tandfonline.comzu.ac.ae |
| Hydroxamic Acid | ~8-9 | Moderately acidic, metal chelator | nih.gov |
| Phosphonic Acid | ~2 and ~7 | Diprotic, more polar than COOH | nih.gov |
Synthesis of Conjugates and Hybrid Molecules
To explore novel functionalities, the this compound scaffold can be conjugated with other molecules to create hybrid structures. This strategy aims to combine the properties of both parent molecules or to target specific biological pathways.
One approach involves designing hybrid molecules based on the structural features of known active compounds. For example, researchers have synthesized hybrids of pyrazole and propafenone, a known multidrug resistance (MDR) modulator, to create new potential agents for overcoming P-glycoprotein mediated drug resistance. nih.gov
Another common strategy is the creation of pyrazole-heterocycle conjugates. The synthesis of pyrazole-thiazolidinone hybrids has been extensively studied. nih.gov These molecules are typically synthesized through multi-step reactions, often involving the initial formation of a pyrazole-substituted thiosemicarbazide, which is then cyclized with agents like chloroacetic acid or α-bromoacetophenones to form the thiazolidinone ring. nih.gov These hybrids have been investigated for a range of biological activities.
The synthesis of pyrazole-clubbed thiophene (B33073) derivatives has also been reported, where a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde is reacted with an aminothiophene derivative to yield the hybrid molecule in good yields. nih.gov These synthetic efforts demonstrate the modularity of the pyrazole core in constructing complex and functionally diverse molecules.
Advanced Applications and Research Domains
Catalysis Research
The presence of both a pyrazole (B372694) moiety, known for its coordination capabilities, and a sulfonic acid group, a strong Brønsted acid, makes 1-Methyl-1H-pyrazole-4-sulfonic acid a versatile candidate for various catalytic applications.
The sulfonic acid group (-SO₃H) is a powerful proton donor, enabling the compound to function as a Brønsted acid catalyst. Such catalysts are crucial for a wide range of organic reactions that proceed via protonation of a substrate. While direct research on this compound is emerging, the application of similar sulfonic acid-functionalized materials is well-documented. For instance, compounds like 4-(succinimido)-1-butane sulfonic acid have been effectively used as reusable Brønsted acid catalysts for the synthesis of pyrazolone (B3327878) derivatives. researchgate.nettandfonline.com These catalysts often facilitate reactions with high yields, clean profiles, and simple methodologies under solvent-free conditions. researchgate.nettandfonline.com The primary advantage of using such solid acid catalysts is the potential for catalyst recovery and reuse, which aligns with the principles of green chemistry. mdpi.com
Key Reaction Types Catalyzed by Brønsted Acids:
| Reaction Type | Description |
|---|---|
| Esterification | Formation of an ester from a carboxylic acid and an alcohol. |
| Transesterification | Exchange of the organic group of an ester with the organic group of an alcohol. |
| Alkylation | Transfer of an alkyl group from one molecule to another. |
| Hydrolysis | Cleavage of chemical bonds by the addition of water. |
The effectiveness of these catalysts is often linked to the number of available acid sites and the stability of the functional group under reaction conditions. mdpi.com
This compound can theoretically be employed in both homogeneous and heterogeneous catalytic systems.
Homogeneous Catalysis: In its pure form, the compound is soluble in polar solvents, allowing it to act as a homogeneous catalyst where the catalyst and reactants are in the same phase. This setup often leads to high catalytic activity and selectivity due to the excellent accessibility of the catalytic sites.
Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling, the sulfonic acid group can be immobilized onto solid supports. mdpi.com Materials such as silica, alumina, or magnetic nanoparticles can be functionalized with sulfonic acid groups to create robust heterogeneous catalysts. mdpi.com These solid acid catalysts are highly valued in industrial processes for their ease of separation from the reaction mixture, which simplifies product purification and reduces operational costs. mdpi.com The stability of the bond linking the sulfonic acid to the support is crucial to prevent leaching of the active sites during repeated use. mdpi.com
The pyrazole ring within this compound contains nitrogen atoms that can act as electron-pair donors, making them suitable for coordinating with metal centers to form metal complexes. Pyrazole derivatives are well-known ligands in coordination chemistry and have been used to create catalysts for various transformations. For example, pyrazole-based ligands have been incorporated into gold and copper complexes that exhibit interesting structural and catalytic properties. nih.gov
The combination of a metal-binding site (the pyrazole ring) and a catalytically active acidic site (the sulfonic acid group) in one molecule could lead to bifunctional catalysts. Such catalysts could facilitate tandem reactions where both the metal center and the Brønsted acid site play sequential or cooperative roles. Derivatives of 1-methyl-1H-pyrazole, such as the corresponding boronic acid pinacol (B44631) ester, are extensively used in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, highlighting the utility of the pyrazole core in modern synthetic chemistry. fishersci.comresearchgate.net
Materials Science Investigations
The structural features of this compound also make it a promising building block for the development of new functional materials.
The sulfonic acid group can be incorporated into polymer chains or onto the surface of inorganic materials to create advanced composites.
Proton-Conducting Membranes: Sulfonated polymers are widely used as proton-exchange membranes (PEMs) in fuel cells. The sulfonic acid groups provide pathways for proton transport. Integrating this compound into a polymer backbone could yield materials with tailored proton conductivity, thermal stability, and mechanical properties.
Functionalized Fillers: The compound could be used to modify the surface of fillers (e.g., silica, titania) in composite materials. This functionalization can improve the compatibility between the filler and the polymer matrix and introduce new functionalities, such as increased acidity or hydrophilicity, to the final composite material.
The pyrazole ring is a component of many molecules with interesting photophysical and electronic properties.
Optical Properties: Research on multinuclear metal-pyrazole complexes has shown that they can exhibit intense, temperature-dependent light emission (luminescence). nih.gov For instance, certain gold-pyrazolate clusters show orange emission arising from metal-to-metal charge transfer transitions. nih.gov By incorporating this compound into larger molecular or supramolecular structures, it may be possible to design new materials with specific light-emitting or sensing capabilities.
Electronic Materials: The heterocyclic nature of the pyrazole ring means it can be a component in organic semiconductors or conductive polymers. The sulfonic acid group could be used to modulate the electronic properties of these materials or to facilitate self-assembly through hydrogen bonding and ionic interactions, influencing the material's morphology and charge transport characteristics.
Supramolecular Assembly and Self-Organization
The inherent properties of the pyrazole ring, particularly its ability to form hydrogen bonds, make it a valuable component in the field of supramolecular chemistry. Research has demonstrated that the 1H-pyrazole moiety can act as a critical driver for the self-assembly of molecules into highly ordered structures. rsc.org
Studies on 4-aryl-1H-pyrazoles have revealed their capacity to self-assemble via hydrogen bonding, leading to the formation of columnar mesophases, which are types of liquid crystals. rsc.org In these assemblies, the pyrazole unit is essential for the aggregation that results in mesomorphism. rsc.org A proposed model for this organization involves an antiparallel arrangement of molecules that are partially interdigitated and interact through hydrogen bonds. rsc.org
Furthermore, the introduction of 1H-pyrazole groups to aromatic cores has been used as a strategy to construct supramolecular organic frameworks. These frameworks are formed through multiple [N−H···N] hydrogen bonds, along with other non-covalent interactions like C−H···π and π···π stacking. mdpi.com Such self-assembled structures have been shown to exhibit interesting photophysical properties, including crystallization-induced emission (CIE). mdpi.com The sulfonic acid group in this compound would be expected to contribute significantly to such intermolecular interactions, potentially leading to novel, water-soluble, self-organizing systems.
Biological Research Applications (In vitro/mechanistic focus only)
The 1-methyl-pyrazole scaffold, particularly when functionalized with a sulfonamide or carboxylic acid group at the 4-position, is a prominent pharmacophore in drug discovery. Its derivatives have been the subject of numerous in vitro studies to probe their interactions with various biological targets.
Derivatives of the pyrazole core are widely investigated as inhibitors of various enzymes critical to pathological processes.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested for antifungal activity. mdpi.com These compounds are designed as SDH inhibitors, a key enzyme in the mitochondrial electron transport chain. Molecular docking studies suggest that the carbonyl oxygen atom of the pyrazole carboxamide can form crucial hydrogen bonds with amino acid residues like TYR58 and TRP173 within the enzyme's active site. mdpi.com
Cyclooxygenase (COX) Inhibition : Molecular modeling studies have shown that certain pyrazole analogs can effectively dock into the active site of cyclooxygenase-2 (COX-2). nih.gov The interaction is stabilized by a combination of classical hydrogen bonding, π-π interactions, and cation–π interactions, which enhances the ligand's residence time in the active site and contributes to its anti-inflammatory potential. nih.gov
Carbonic Anhydrase (CA) Inhibition : Pyrazole sulfonamides have been investigated as inhibitors of carbonic anhydrases. For instance, pyrazolo[4,3-c]pyridine sulfonamides showed inhibitory activity against cytosolic isoforms hCA I and hCA II. nih.gov
Other Enzymes : The pyrazole sulfonamide framework has also been explored for the inhibition of other enzymes. Acyl pyrazole sulfonamides have been identified as potent α-glucosidase inhibitors, which is relevant for research into metabolic disorders. frontiersin.org Additionally, related pyrazole derivatives have demonstrated selective inhibitory activity against monoamine oxidase (MAO) A and B isoforms. acs.org
Table 1: Selected Pyrazole Derivatives and Their Enzyme Inhibition Profiles
| Pyrazole Derivative Class | Target Enzyme | Key In Vitro Findings | Citations |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | Exhibit potent antifungal activity by inhibiting SDH; docking shows H-bonds with TYR58 and TRP173. | mdpi.com |
| Pyrazole Analogs | Cyclooxygenase-2 (COX-2) | Interact with the active site via hydrogen bonding and π-π interactions. | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrase (hCA I, hCA II) | Showed inhibitory activity with Ki values ranging from 79.6 nM to 907.5 nM against hCA I. | nih.gov |
| Acyl Pyrazole Sulfonamides | α-Glucosidase | Identified as potent inhibitors in in vitro assays. | frontiersin.org |
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Monoamine Oxidase (MAO-A, MAO-B) | Displayed high activity with Ki values in the nanomolar range for both isoforms. | acs.org |
The pyrazole structure is a key component in ligands designed to interact with various cellular receptors.
Cannabinoid Receptor (CB1) : Extensive structure-activity relationship (SAR) studies have been conducted on pyrazole derivatives as antagonists for the brain cannabinoid receptor (CB1). nih.gov These in vitro studies identified key structural requirements for potent and selective binding, including a para-substituted phenyl ring at the C5-position, a carboxamide group at the C3-position, and a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring. nih.gov
Receptor Tyrosine Kinases : Docking studies have been employed to investigate the potential of 1H-pyrazole derivatives to act as inhibitors of receptor tyrosine kinases, which are crucial in cancer-related signaling. nih.gov Specific derivatives showed low binding energies when docked with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a strong potential for inhibitory action. nih.gov
Epidermal Growth Factor Receptor (EGFR) : Novel pyrazole amide derivatives have been synthesized and evaluated as EGFR-targeting agents. In vitro EGFR inhibition assays revealed that certain compounds showed potent activity, with IC50 values in the sub-micromolar range. researchgate.net
Research into pyrazole derivatives has elucidated their interaction with several key molecular targets, thereby implicating them in various signaling pathways.
Cancer Proliferation Pathways : By targeting enzymes and receptors like VEGFR-2, EGFR, Aurora A, and CDK2, pyrazole derivatives are being investigated for their ability to interfere with cell signaling, proliferation, and angiogenesis pathways that are often dysregulated in cancer. nih.govresearchgate.net
Inflammatory Pathways : The demonstrated inhibition of COX-2 by pyrazole analogs directly links this scaffold to the modulation of the inflammatory cascade, as COX-2 is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Further studies have shown that pyrazole derivatives can inhibit the production of inflammatory cytokines such as IL-6 and TNF-α. nih.gov
Endocannabinoid System : The development of pyrazole-based antagonists for the CB1 receptor provides chemical tools to probe the endocannabinoid signaling pathway, which is involved in regulating appetite, pain sensation, mood, and memory. nih.gov
In vitro studies have begun to uncover the cellular and molecular mechanisms through which pyrazole derivatives exert their biological effects.
Antiproliferative and Anticancer Mechanisms : Pyrazole-4-sulfonamide derivatives have been shown to possess in vitro antiproliferative activity against cancer cell lines such as U937. nih.gov Similarly, pyrazole amides targeting EGFR have demonstrated significant anticancer efficacy against MCF-7 (breast cancer) and A-549 (lung cancer) human cancer cell lines. researchgate.net
Anti-inflammatory Mechanisms : The primary anti-inflammatory mechanism for many pyrazole compounds is the inhibition of the COX-2 enzyme. nih.gov Additionally, certain 1H-pyrazole-4-carboxylic acid ethyl esters have been reported as potent inhibitors of neutrophil chemotaxis induced by signaling molecules like IL-8, indicating another avenue for controlling inflammation. nih.gov
Antioxidant Mechanisms : Mono- and bis-pyrazole derivatives have been evaluated for their antioxidant properties. mdpi.com Computational studies support the potential of these compounds to act as radical scavengers, a key component of antioxidant activity. mdpi.com
The biological activity of pyrazole derivatives is fundamentally determined by their specific interactions with macromolecules like proteins and enzymes. Molecular modeling and X-ray crystallography have provided detailed insights into these interactions.
Hydrogen Bonding : This is a predominant interaction type. For example, the carbonyl oxygen of a pyrazole carboxamide inhibitor forms hydrogen bonds with the hydroxyl groups of tyrosine and tryptophan residues in the active site of SDH. mdpi.com Docking of pyrazole derivatives into protein kinases also reveals critical hydrogen bonds that anchor the ligand within the binding pocket. nih.gov
Hydrophobic and π-Stacking Interactions : In addition to hydrogen bonds, interactions with nonpolar residues are crucial. The binding of pyrazole analogs to the COX-2 active site is stabilized by π-π stacking and cation-π interactions. nih.gov
Table 2: Summary of Studied Interactions between Pyrazole Derivatives and Biological Macromolecules
| Pyrazole Derivative Class | Macromolecule | Interacting Residues (if specified) | Type of Interaction | Citations |
|---|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Succinate Dehydrogenase (SDH) | TYR58, TRP173 | Hydrogen Bonding | mdpi.com |
| Pyrazole Analogs | Cyclooxygenase-2 (COX-2) | Not specified | Hydrogen Bonding, π-π Stacking, Cation-π Interaction | nih.gov |
| 1H-Pyrazole derivatives | VEGFR-2, Aurora A, CDK2 | Not specified | Hydrogen Bonding | nih.gov |
| Pyrazole Amides | Epidermal Growth Factor Receptor (EGFR) | Not specified | Docking suggests strong binding in the active site. | researchgate.net |
Agrochemical Research
The pyrazole ring is a highly effective pharmacophore in the design of modern agrochemicals, particularly fungicides. nih.gov Research has focused on modifying the pyrazole structure to develop new fungicidal candidates with high efficacy.
The 1-methyl-pyrazole core is a key structural component in a class of highly successful fungicides known as succinate dehydrogenase inhibitors (SDHIs). mdpi.com The design strategy often involves creating pyrazole carboxamide derivatives, where the 1-methyl-pyrazole-4-carboxylic acid moiety is linked to various amine-containing fragments. mdpi.com This approach has led to the development of several commercial fungicides.
A significant number of these fungicides are based on the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide structure. mdpi.com The introduction of a difluoromethyl group at the C3 position of the pyrazole ring has proven to be particularly effective. mdpi.com This structural motif is present in several leading commercial fungicides, demonstrating its importance in modern agrochemical design. mdpi.comnih.gov
Examples of commercial fungicides designed around the 1-methyl-pyrazole core include:
Bixafen: A pyrazole-carboxamide fungicide effective against a spectrum of plant pathogens. nih.govnih.gov
Fluxapyroxad: A broad-spectrum SDHI fungicide used for foliar application. nih.govnih.gov
Sedaxane: A fungicide designed for seed treatment. nih.govmdpi.com
Isopyrazam: Another SDHI fungicide containing the characteristic pyrazole core. nih.govmdpi.com
Benzovindiflupyr: A highly active fungicide against a wide range of plant diseases. nih.govmdpi.com
The design of these molecules often employs strategies like "scaffold hopping" and "bioisosterism," where parts of a known active molecule are replaced with structurally different but functionally similar groups to discover novel and potent candidates. acs.org For instance, researchers have successfully created new pyrazole-furan and pyrazole-pyrrole carboxamides by modifying a lead compound identified through virtual screening. acs.org
Table 1: Commercial Fungicides Featuring the 1-Methyl-Pyrazole Core
| Fungicide Name | Key Structural Feature | Fungicide Class | Primary Application Type | Reference |
|---|---|---|---|---|
| Bixafen | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | SDHI | Foliar | nih.govmdpi.comnih.gov |
| Fluxapyroxad | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | SDHI | Foliar | nih.govmdpi.comnih.gov |
| Sedaxane | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | SDHI | Seed Treatment | nih.govmdpi.com |
| Isopyrazam | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | SDHI | Foliar | nih.govmdpi.com |
| Benzovindiflupyr | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | SDHI | Foliar | nih.govmdpi.com |
The fungicidal efficacy of pyrazole derivatives is highly dependent on their molecular structure. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to achieve maximum potency against plant pathogens (phytopathogens).
Research indicates that the nature and position of substituents on the pyrazole ring significantly influence antifungal activity. nih.govnih.gov For pyrazole carboxamides, the activity is a result of the combined properties of both the pyrazole-carboxylic acid part and the amine/aniline (B41778) part of the molecule. mdpi.com
Key SAR findings for pyrazole-based fungicides include:
Substituents on the Pyrazole Ring: The introduction of a difluoromethyl group at the C3-position and a methyl group at the N1-position of the pyrazole ring is a well-established strategy for creating highly active SDHI fungicides. mdpi.comresearchgate.net
Amine/Aniline Moiety: The structure of the amine or aniline fragment linked to the pyrazole carboxamide is critical. For example, in a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) showed excellent activity against seven tested phytopathogenic fungi, outperforming the commercial fungicide boscalid (B143098). mdpi.comresearchgate.net
Substituents on Phenyl Rings: In another study of pyrazole analogues containing an aryl trifluoromethoxy group, the substituents on the phenyl ring attached to the pyrazole core had a significant effect on activity. nih.gov Compounds with a straight-chain or cycloalkyl group generally showed better fungicidal properties. nih.gov
Isosteric Replacement: Replacing parts of the molecule with bioisosteres can lead to enhanced activity. Combining isothiocyanates with substituted pyrazoles has been explored to produce compounds with high fungicidal efficacy. nih.gov The introduction of isothiocyanate and carboxamide moieties at the 5-position of the pyrazole ring was found to enhance activity against a range of phytopathogens. nih.gov
Table 2: Structure-Activity Relationship (SAR) Highlights in Pyrazole-Based Fungicides
| Compound Series | Structural Modification | Impact on Antifungal Activity | Target Pathogen Example | Reference |
|---|---|---|---|---|
| Pyrazole-4-carboxamides | Introduction of ether group via scaffold hopping | Compounds 7d and 12b showed outstanding activity, superior to boscalid and fluxapyroxad. | Rhizoctonia solani | researchgate.net |
| Pyrazole analogues with aryl OCF3 | R1 substituent as straight chain or cycloalkyl ring | Key structural feature for activity. Compound 1v showed activity comparable to pyraclostrobin. | Fusarium graminearum | nih.gov |
| Substituted pyrazole aminopropyl isothiocyanates | Introduction of isothiocyanate and carboxamide moieties at C5-position | Enhanced broad-spectrum fungicidal activities. | Botrytis cinerea, Rhizoctonia solani | nih.gov |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Amine moiety variation (e.g., 2-(5-bromo-1H-indazol-1-yl)phenyl) | Compound 9m exhibited higher activity against seven fungi than boscalid. | Pythium aphanidermatum | mdpi.com |
Corrosion Inhibition Studies
Pyrazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in aggressive acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). nih.govtandfonline.comsemanticscholar.orgresearch-nexus.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosion process. researchgate.netacs.org
The pyrazole ring, with its nitrogen heteroatoms and π-electrons, serves as the primary center for adsorption. nih.govsemanticscholar.org The mechanism of inhibition typically involves the sharing of electrons between the nitrogen atoms of the pyrazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond. tandfonline.com This adsorption can be classified as physical, chemical, or a combination of both, and often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govresearchgate.net
Studies have shown that pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govtandfonline.com The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the specific molecular structure of the pyrazole derivative. tandfonline.comresearch-nexus.net
The structural features that influence the corrosion inhibition performance include:
Substituents: The presence of different substituent groups on the pyrazole ring can significantly alter the electron density of the molecule, thereby affecting its adsorption characteristics and inhibition efficiency. semanticscholar.org For example, a study on two pyrazole derivatives, 3-methyl-1H-pyrazol-5-amine (MPA) and 3-methyl-1H-pyrazol-5-(4H)-one (MPO), found that the amino-substituted derivative (MPA) exhibited superior inhibition efficiency for mild steel in H₂SO₄ compared to the keto-substituted derivative (MPO). acs.org
Molecular Size and Configuration: Larger molecules or those with a planar configuration can cover a larger surface area, leading to better inhibition. iapchem.org Monte Carlo simulations have suggested that pyrazolone derivatives adsorb in a parallel configuration on the metal surface, maximizing coverage. iapchem.org
Table 3: Performance of Pyrazole Derivatives as Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | Mild Steel | 1 M HCl | 91.5 | Mixed | bohrium.com |
| 3-methyl-1H-pyrazol-5-amine (MPA) | Mild Steel | 1 M H₂SO₄ | 92.28 | Mixed | acs.org |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | Carbon Steel | 1 M HCl | Not specified, but L6 was higher | Mixed | nih.gov |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 91.8 | Mixed | nih.gov |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one (Py I) | Copper | H₂SO₄ | 90.1 | Mixed | iapchem.org |
Advanced Analytical Methodologies and Quantification
Chromatographic Separation Techniques (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) stands out as a primary technique for the analysis of pyrazole (B372694) derivatives and sulfonic acids, owing to its versatility and high resolution. For 1-Methyl-1h-pyrazole-4-sulfonic acid, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comijcpa.inresearchgate.net The inclusion of an acid, such as phosphoric acid or trifluoroacetic acid, in the mobile phase can improve peak shape and retention. sielc.comijcpa.in For applications requiring mass spectrometric detection, volatile acids like formic acid are preferred. sielc.com
Ion-pair chromatography represents another powerful HPLC approach for analyzing ionic compounds like this compound. The use of ion-pair reagents, such as perfluoroalkanoic acids, can significantly enhance the retention of polar analytes on reversed-phase columns, allowing for better separation from matrix interferences. oup.comnih.gov The retention time can be modulated by adjusting the concentration and the carbon chain length of the ion-pair reagent. oup.com
A specialized HPLC technique known as BIST™ (Bridge Ion Separation Technology) offers a unique method for separating sulfonic acids. This method can utilize a cation-exchange column to retain anionic analytes through the use of a multi-charged positive buffer in a highly organic mobile phase. nih.govsielc.com
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like sulfonic acids. However, derivatization to a more volatile form can enable GC analysis. While specific GC methods for this compound are not prevalent in the literature, methods for other pyrazole derivatives have been developed, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and specificity. mdpi.com
Table 1: Exemplary HPLC Conditions for Pyrazole and Sulfonic Acid Derivatives
| Parameter | Method 1 (RP-HPLC for Pyrazole Derivative) ijcpa.in | Method 2 (Ion-Pair LC-MS/MS for Pyrazole Derivative) oup.com | Method 3 (BIST™ for Sulfonic Acids) nih.govsielc.com |
|---|---|---|---|
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) | Phenomenex Kinetex C18 (50 x 3 mm, 2.6 µm) | BIST™ A+ (100 x 2.1 mm, 3 µm) |
| Mobile Phase | 0.1% Trifluoroacetic acid: Methanol (20:80) | A: 0.01% Perfluorooctanoic acid in water; B: Methanol | Acetonitrile (90%), TMDAP formate (B1220265) buffer pH 4.0 (5.0 mM) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.4 mL/min |
| Detection | UV at 206 nm | MS/MS | ELSD |
| Retention Time | ~10 min | Variable, dependent on ion-pair concentration | Variable |
Electrophoretic Methods
Capillary electrophoresis (CE) provides an alternative to chromatographic methods for the separation of charged species like this compound. The inherent negative charge of the sulfonic acid group at neutral and basic pH makes it well-suited for CE analysis. The separation in CE is based on the differential migration of analytes in an electric field. The background electrolyte composition, pH, and the use of additives are critical parameters that influence the separation efficiency and selectivity.
Advanced Titrimetric and Spectrophotometric Assays
Titrimetric methods, particularly non-aqueous acid-base titrations, can be employed for the quantification of sulfonic acids. core.ac.uk In a non-aqueous solvent, the acidic proton of the sulfonic acid group can be titrated with a strong base, such as tetrabutylammonium (B224687) hydroxide (B78521). The endpoint can be determined potentiometrically. chempedia.info This method can be advantageous for its simplicity and cost-effectiveness, though it may lack the specificity of chromatographic techniques. Thermometric titration is another approach where the heat change of the neutralization reaction is monitored to determine the endpoint. metrohm.com
Spectrophotometric methods can also be developed for the quantification of this compound, particularly if the pyrazole ring exhibits significant UV absorbance. wikipedia.org For pyrazole derivatives that form colored complexes with metal ions, colorimetric assays can be designed. For instance, some pyrazole azo dyes form intensely colored chelates with metal ions like palladium(II) and platinum(II), which can be quantified spectrophotometrically. researchgate.net
Table 2: Comparison of Titrimetric and Spectrophotometric Methods for Sulfonic Acid and Pyrazole Derivatives
| Method | Principle | Typical Reagents | Detection | Applicability |
|---|---|---|---|---|
| Nonaqueous Potentiometric Titration core.ac.ukchempedia.info | Acid-base neutralization | Tetrabutylammonium hydroxide (titrant), suitable non-aqueous solvent | Potentiometric endpoint detection | Quantification of total sulfonic acid content |
| Thermometric Titration metrohm.com | Enthalpy change of reaction | Strong organic acid or base as titrant | Temperature change | Determination of surface acidity or total acid/base content |
| UV Spectrophotometry wikipedia.org | Inherent UV absorbance of the pyrazole ring | Suitable solvent for dissolution | UV absorbance at λmax | Direct quantification in simple matrices |
| Colorimetric Assay researchgate.net | Formation of a colored complex | Metal ions (e.g., Pd(II), Pt(II)), specific pyrazole azo dye reagent | Visible light absorbance | Trace metal determination or indirect quantification of the pyrazole ligand |
Quantification in Complex Chemical Matrices
Quantifying this compound in complex matrices, such as industrial process samples or environmental samples, presents significant challenges due to potential interferences. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for such applications due to its high selectivity and sensitivity. oup.comnih.govscitepress.org
A study on the quantification of a similar compound, 3,4-dimethyl-1H-pyrazole (3,4-DMP), in soil provides a relevant framework. oup.comnih.gov This method utilized ion-pair LC-MS/MS to enhance the retention of the polar pyrazole and separate it from the complex soil matrix. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response. oup.comnih.gov
The sample preparation for analysis in complex matrices often involves a liquid-liquid extraction or solid-phase extraction (SPE) step to remove interferences and concentrate the analyte. The choice of extraction solvent and SPE sorbent is critical for achieving good recovery and a clean extract.
Table 3: Research Findings on Quantification of a Pyrazole Derivative in a Complex Matrix oup.com
| Parameter | Finding for 3,4-dimethyl-1H-pyrazole (3,4-DMP) |
|---|---|
| Analytical Technique | Ion-Pair LC-MS/MS |
| Matrix | Soil |
| Internal Standard | Synthesized 3,4-DMP-15N2 |
| Ion-Pair Reagent | Perfluorooctanoic acid |
| Recovery | 101-107% |
| Limit of Quantitation (LOQ) | A 10-fold improvement over previous methods was reported. |
| Key Advantage | Improved retention and separation from matrix, allowing for diversion of much of the matrix from the MS/MS system. |
Future Research Directions and Unexplored Potential
Exploration of Undiscovered Synthetic Routes
The conventional synthesis of pyrazole-4-sulfonic acids typically involves the sulfonation of a pre-existing pyrazole (B372694) ring, for example, using chlorosulfonic acid. nih.govslideshare.net However, future research could focus on more elegant and efficient "bottom-up" strategies that construct the functionalized ring in a single or one-pot sequence.
Advanced synthetic methodologies, widely applied to other pyrazoles, remain largely unexplored for this specific sulfonic acid derivative. nih.gov These include:
Multicomponent Reactions (MCRs): Designing a one-pot reaction combining a methylhydrazine, a 1,3-dicarbonyl equivalent containing a masked or precursor sulfonic acid group, and other components could offer a highly atom-economical route. nih.gov
[3+2] Cycloaddition Reactions: The reaction of diazo compounds with acetylenic derivatives bearing a sulfonic acid or sulfonyl halide group is a classic method for pyrazole synthesis that could be adapted. nih.govnih.gov Modern variations using advanced catalysts could provide high regioselectivity and yield.
Direct C-H Sulfonation: While sulfonation with strong acids is known, developing milder, more selective direct C-H sulfonation methods using modern catalytic systems could prevent degradation and improve functional group tolerance. This is particularly relevant for late-stage modifications.
| Synthetic Strategy | Description | Potential Advantages for 1-Methyl-1H-pyrazole-4-sulfonic acid | References |
|---|---|---|---|
| Advanced Cyclocondensation | Reaction of methylhydrazine with a 1,3-dielectrophilic synthon already containing a sulfonic acid moiety, potentially using green catalysts. | Improved regioselectivity, avoidance of harsh post-synthesis sulfonation steps. | nih.govnih.gov |
| Catalytic [3+2] Cycloaddition | Cycloaddition of a diazoalkane with an alkyne substituted with a -SO₃H group, mediated by a transition metal catalyst. | High atom economy, access to structurally diverse analogues by varying the alkyne component. | nih.govnih.gov |
| Flow-Chemistry Based Lithiation/Sulfonylation | Continuous flow lithiation of 1-methyl-1H-pyrazole followed by quenching with a sulfur dioxide surrogate to form the sulfinate, then oxidation. | Enhanced safety, scalability, and precise control over reaction conditions, as demonstrated for related functionalizations. | acs.org |
Novel Functionalization Strategies
Beyond its synthesis, the pyrazole ring of this compound is ripe for further derivatization. The inherent reactivity of the pyrazole core favors electrophilic substitution at the C4 position, which is already occupied. rsc.org Therefore, novel strategies are required to functionalize the C3 and C5 positions. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for such transformations. rsc.orgresearchgate.netrsc.org
Future research should investigate:
Palladium-Catalyzed C5-Arylation: The C5 proton is the most acidic on the pyrazole ring, making it a prime target for deprotonation and subsequent cross-coupling reactions to install aryl, alkyl, or other groups. rsc.orgresearchgate.net The directing-group ability of the pyrazole's N2 nitrogen can be exploited to achieve high regioselectivity.
Ruthenium- or Rhodium-Catalyzed C3 Functionalization: While more challenging, methods for C3 functionalization are being developed, often requiring specific directing groups. The sulfonic acid group itself, or a derivative, might be leveraged as an unconventional directing group to achieve novel reactivity.
Carbon-Heteroatom Bond Formation: Directing-group-assisted strategies could be employed to install new C-N, C-O, or C-S bonds at the C5 position, creating a library of multifunctional pyrazoles for screening in various applications. rsc.org
| Position | Strategy | Potential Outcome | References |
|---|---|---|---|
| C5 | Direct C-H Arylation/Alkenylation | Introduction of diverse organic substituents to modulate electronic and steric properties for materials or biological applications. | rsc.orgresearchgate.net |
| C3 | Directing-Group-Assisted C-H Activation | Access to 3,4,5-trisubstituted pyrazoles, a scaffold that is difficult to synthesize via traditional methods. | rsc.org |
| C5 | C-H Amination/Hydroxylation | Installation of heteroatom functionalities to enhance solubility, coordination ability, or hydrogen-bonding capacity. | rsc.org |
Expansion into Emerging Material Science Applications
Pyrazole derivatives are versatile building blocks in material science, serving as ligands for metal-organic frameworks (MOFs), components of fluorescent materials, and catalysts. nih.govnih.gov The unique combination of the N-methyl group and the sulfonic acid moiety in this compound could be exploited in several emerging areas.
Key future directions include:
Proton-Conducting Materials: The sulfonic acid group is a well-known proton carrier. Incorporating this molecule as a ligand in MOFs or as a monomer in polymers could lead to novel proton-exchange membranes for fuel cells or other electrochemical devices.
Water-Soluble Catalysts: The sulfonic acid group imparts high water solubility. This would allow the molecule to serve as a water-soluble ligand for transition metals, facilitating homogeneous catalysis in aqueous media, a key goal of green chemistry. nih.gov
| Application Area | Rationale | Potential Impact | References |
|---|---|---|---|
| Proton-Exchange Membranes | The sulfonic acid group (-SO₃H) is a highly effective proton donor. | Development of novel materials for fuel cells and sensors. | nih.gov |
| Aqueous Phase Homogeneous Catalysis | The sulfonic acid group provides excellent water solubility for the ligand and its metal complexes. | Creation of recyclable, environmentally friendly catalytic systems. | nih.gov |
| Functional Ligands for MOFs | The pyrazole core provides strong metal binding, while the sulfonic acid group can tune pore chemistry and functionality. | Design of MOFs with tailored properties for gas storage, separation, or catalysis. | nih.gov |
Deeper Mechanistic Biological Investigations (in vitro, non-clinical)
The pyrazole scaffold is a cornerstone of medicinal chemistry, and the sulfonamide group is also a well-established pharmacophore. nih.govacs.org Research on related pyrazole-4-sulfonamide derivatives has revealed promising in vitro antiproliferative activity. nih.govacs.org This provides a strong foundation for future non-clinical investigation of this compound and its amide derivatives.
Future studies should focus on:
Target Deconvolution: For derivatives showing antiproliferative effects, identifying the specific molecular targets (e.g., kinases, metabolic enzymes) is crucial. Techniques like thermal proteome profiling or affinity-based pulldown assays could be employed.
Pathway Analysis: Once a target is identified, investigating the downstream effects on cellular signaling pathways (e.g., apoptosis, cell cycle regulation) will elucidate the mechanism of action. researchgate.net
Immuno-Oncology Potential: Recently, pyrazole derivatives have been identified as potent small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint interaction. acs.org A focused screening of this compound derivatives in biochemical and cell-based assays is warranted to explore their potential in this transformative area of cancer therapy. acs.org
| Observed Activity of Related Compounds | Suggested Mechanistic Investigation | Techniques | References |
|---|---|---|---|
| Antiproliferative activity against U937 cancer cells. | Identify specific intracellular protein targets responsible for the cytotoxic effect. | Kinase profiling, chemical proteomics, cellular thermal shift assays (CETSA). | nih.govacs.orgresearchgate.net |
| Inhibition of PD-1/PD-L1 interaction by pyrazole derivatives. | Evaluate direct binding affinity and functional inhibition of the PD-1/PD-L1 axis. | Homogeneous Time-Resolved Fluorescence (HTRF) assays, co-culture models of T-cells and tumor cells. | acs.org |
| General antimicrobial or antifungal activity. | Determine the mechanism of growth inhibition (e.g., cell wall synthesis, DNA replication). | Enzyme inhibition assays, transcriptomics, metabolomics. | nih.govfrontiersin.org |
Application in Sustainable Chemistry Processes
The principles of green chemistry emphasize the use of renewable feedstocks, avoidance of hazardous reagents, and the design of recyclable catalysts. nih.govresearchgate.net Pyrazole chemistry is increasingly aligning with these principles. researchgate.netias.ac.in
This compound could contribute to sustainable chemistry by:
Acting as a Biodegradable Acid Catalyst: As a strong Brønsted acid, it could serve as a recyclable, and potentially more biodegradable, alternative to mineral acids like sulfuric acid or specialized catalysts for reactions such as esterifications or condensations. ijprajournal.com Research into silica-supported sulfonic acid catalysts has already demonstrated the viability of such systems. nih.gov
Enabling Aqueous Synthesis: As discussed, its water solubility makes it an ideal ligand for aqueous catalysis, reducing the reliance on volatile organic compounds (VOCs).
Synthesis via Green Methods: Future research should prioritize the synthesis of this compound and its derivatives using sustainable techniques such as microwave-assisted synthesis, solvent-free grinding methods, or reactions in green solvents like water or glycerol. nih.govias.ac.inorientjchem.org
| Application Area | Principle of Green Chemistry | Potential Research Focus | References |
|---|---|---|---|
| Organocatalysis | Catalysis, Safer Solvents & Auxiliaries | Use as a recyclable, water-soluble Brønsted acid catalyst for various organic transformations. | ijprajournal.comnih.gov |
| Aqueous Phase Ligand | Safer Solvents & Auxiliaries | Development of transition metal catalytic cycles that operate entirely in water. | nih.gov |
| Eco-Friendly Synthesis | Waste Prevention, Atom Economy | Development of microwave-assisted or mechanochemical routes to the target molecule and its derivatives. | nih.govresearchgate.netias.ac.in |
Q & A
Q. What are the standard synthetic routes for 1-methyl-1H-pyrazole-4-sulfonic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via sulfonation of 1-methyl-1H-pyrazole using chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to minimize side reactions. A common approach involves dissolving 1-methyl-1H-pyrazole in an inert solvent (e.g., dichloromethane) and adding chlorosulfonic acid dropwise. The reaction mixture is stirred for 12–24 hours, followed by hydrolysis with ice-cold water to yield the sulfonic acid derivative. Purification is achieved via recrystallization from methanol or ethanol. Yield optimization requires precise temperature control and stoichiometric ratios, as excess sulfonating agents may lead to over-sulfonation or decomposition .
Q. How can the structure of this compound be confirmed experimentally?
Characterization involves a combination of spectroscopic techniques:
- ¹H/¹³C NMR : The sulfonic acid group at position 4 deshields adjacent protons, causing distinct splitting patterns (e.g., the pyrazole ring proton at position 3 appears as a singlet due to symmetry).
- IR Spectroscopy : Strong absorption bands near 1180 cm⁻¹ (S=O asymmetric stretching) and 1040 cm⁻¹ (S=O symmetric stretching) confirm sulfonic acid formation.
- Elemental Analysis : Matches calculated C, H, N, and S percentages to validate purity. Comparative studies with analogous pyrazole sulfonates (e.g., 5-methyl-1-phenyl derivatives) highlight spectral similarities .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
this compound is highly soluble in polar solvents (water, DMSO) due to its strongly acidic sulfonic group. Stability studies show it remains intact in acidic (pH 2–6) and neutral aqueous solutions but may hydrolyze under prolonged basic conditions (pH > 10), forming the corresponding pyrazole and sulfate ions. For long-term storage, lyophilization and storage at -20°C in anhydrous environments are recommended .
Advanced Research Questions
Q. How can computational modeling (DFT) predict reactivity and regioselectivity in sulfonation reactions?
Density Functional Theory (DFT) calculations assess the electron density and frontier molecular orbitals of 1-methyl-1H-pyrazole to predict sulfonation regioselectivity. The C4 position is favored due to lower activation energy for electrophilic substitution compared to C3 or C5. Studies using the B3LYP/6-31G(d) basis set demonstrate that the sulfonic acid group stabilizes the aromatic ring via resonance, aligning with experimental NMR data. Such models guide solvent and catalyst selection to enhance reaction efficiency .
Q. What strategies resolve contradictions in reported synthetic yields for scale-up production?
Discrepancies in yields (e.g., 40–75%) arise from variations in solvent polarity, mixing efficiency, and residual moisture. Key strategies include:
- In situ generation of sulfonating agents (e.g., SO₃-DMF complexes) to improve reactivity.
- Continuous-flow reactors for better temperature control and reduced side reactions.
- Post-synthesis neutralization with ion-exchange resins to remove unreacted reagents. Comparative studies using HPLC or LC-MS can identify byproducts (e.g., disulfonated derivatives) that reduce yield .
Q. How does this compound function as a ligand or intermediate in metal-organic frameworks (MOFs)?
The sulfonic acid group acts as a coordinating site for transition metals (e.g., Cu²⁺, Fe³⁺), enabling the synthesis of MOFs with high porosity. Applications include catalysis (e.g., acid-catalyzed esterification) and gas storage. Structural analysis via X-ray crystallography reveals chelation through the sulfonate oxygen atoms, with the pyrazole ring contributing to π-π stacking in the framework .
Q. What analytical methods differentiate isomeric impurities (e.g., 1-methyl-1H-pyrazole-3-sulfonic acid) in the final product?
- High-Resolution Mass Spectrometry (HRMS) : Exact mass measurements distinguish isomers based on fragmentation patterns.
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to confirm substitution patterns.
- Single-Crystal X-ray Diffraction : Provides definitive proof of regiochemistry, though it requires high-purity crystals .
Methodological Considerations
- Synthesis Optimization : Pilot reactions should use TLC or in-line FTIR to monitor sulfonation progress.
- Purification : Column chromatography with silica gel (eluent: methanol/chloroform) removes polar byproducts.
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH) assess shelf-life under stress conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
